3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
“3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE” is a synthetic organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structural features, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE” typically involves multi-step organic reactions. The key steps may include:
Formation of the benzodiazepine core: This can be achieved through the condensation of appropriate amines with ortho-substituted aromatic aldehydes.
Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.
Addition of the nitrophenyl group: This can be done through nitration reactions.
Incorporation of the trifluoroacetyl group: This step may involve acylation reactions using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
“3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE” may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis of analogs.
Biology: Investigation of its biological activity and potential as a pharmacological agent.
Medicine: Exploration of its therapeutic potential, particularly in the treatment of central nervous system disorders.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of “3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE” may involve:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulation of neurotransmitter release or inhibition of specific metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
“3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE” is unique due to its specific structural features, such as the presence of the nitrophenyl and trifluoroacetyl groups, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22F3N3O5 |
---|---|
Molecular Weight |
525.5g/mol |
IUPAC Name |
9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H22F3N3O5/c1-26(2)13-18-23(20(34)14-26)24(22-12-11-21(38-22)15-7-9-16(10-8-15)33(36)37)32(25(35)27(28,29)30)19-6-4-3-5-17(19)31-18/h3-12,24,31H,13-14H2,1-2H3 |
InChI Key |
LFZVAWWJVWKVOV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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